Benzenesulfonohydrazide

Description

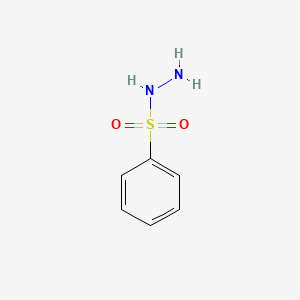

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRITMATACIYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Record name | BENZENESULFONYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052548 | |

| Record name | Benzenesulfonyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzenesulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals. | |

| Record name | BENZENESULFONYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

80-17-1 | |

| Record name | BENZENESULFONYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonyl hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulphonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONYL HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC8C87U2TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzenesulfonohydrazide (CAS 80-17-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of Benzenesulfonohydrazide (BSH), a versatile chemical compound with significant utility in both industrial and research settings.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid.[1][2] Its fundamental properties are summarized in the tables below.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 80-17-1 | [3] |

| Molecular Formula | C₆H₈N₂O₂S | [3] |

| Molecular Weight | 172.20 g/mol | [3] |

| Melting Point | 101-104 °C | [3][4] |

| Boiling Point | 333.5 °C (estimated) | [3] |

| Flash Point | 110 °C | [3] |

| Density | 1.303 g/cm³ (estimate) | [3] |

| Solubility | Insoluble in water; soluble in methanol and other organic solvents like acetone and ether. | [1][3][5] |

| pKa | 9.30 ± 0.50 (Predicted) | [3] |

| Appearance | White to light-colored crystalline solid/powder | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| 7.93 (d, J = 7.0 Hz, 2H) | Aromatic (ortho-protons) |

| 7.65 (t, J = 7.3 Hz, 1H) | Aromatic (para-proton) |

| 7.57 (t, J = 7.3 Hz, 2H) | Aromatic (meta-protons) |

| 5.62 (s, 1H) | -SO₂NH- |

| 3.62 (s, 2H) | -NH₂ |

Reference for NMR data:[3]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300 - 3400 | N-H stretching (asymmetric and symmetric) | Medium |

| 3050 - 3100 | Aromatic C-H stretching | Medium |

| 1580 - 1600 | C=C stretching (aromatic ring) | Medium |

| 1300 - 1350 | S=O stretching (asymmetric) | Strong |

| 1150 - 1190 | S=O stretching (symmetric) | Strong |

| 900 - 950 | N-S stretching | Medium |

| 680 - 770 | C-H out-of-plane bending (aromatic) | Strong |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull).

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. The NIST Chemistry WebBook provides access to the mass spectrum (electron ionization) of this compound.[6]

Synthesis and Purification

This compound is typically synthesized by the reaction of benzenesulfonyl chloride with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzenesulfonyl chloride

-

Hydrazine hydrate (80% solution)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Silica gel 60

-

Chloroform

-

Methanol

Procedure:

-

To a solution of 80% hydrazine hydrate (2.1 mmol) in 10 mL of THF, slowly add benzenesulfonyl chloride (1 mmol) while maintaining the temperature at -8 °C.

-

Stir the reaction mixture at -8 °C for 30 minutes.

-

Extract the mixture with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel 60 using a mobile phase of chloroform/methanol (9.4:0.6 v/v) to yield pure this compound.[3]

A typical yield for this procedure is around 90%.[3] The melting point of the purified product is expected to be in the range of 102-104 °C.[3]

References

- 1. icodassociates.com [icodassociates.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. KR20140064226A - Manufacturing methods of polymer foaming agent that includes a sulfonyl hydrazide - Google Patents [patents.google.com]

Benzenesulfonohydrazide synthesis from benzenesulfonyl chloride

An In-depth Technical Guide to the Synthesis of Benzenesulfonohydrazide from Benzenesulfonyl Chloride

Introduction

This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its derivatives, particularly benzenesulfonyl hydrazones, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties.[2] This technical guide provides a comprehensive overview of the synthesis of this compound from benzenesulfonyl chloride, focusing on detailed experimental protocols, quantitative data analysis, and a visual representation of the reaction workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

General Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of benzenesulfonyl chloride with hydrazine hydrate.[3][4] The reaction proceeds via a nucleophilic substitution mechanism where the hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of this compound and hydrochloric acid. A second equivalent of hydrazine or another base is often used to neutralize the HCl byproduct.[3][5]

Reaction: C₆H₅SO₂Cl + 2 N₂H₄·H₂O → C₆H₅SO₂NHNH₂ + N₂H₅Cl + 2 H₂O

Experimental Protocols

Several methods for the synthesis of this compound have been reported, with variations in solvents and reaction conditions. Below are detailed protocols for two common procedures.

Protocol 1: Synthesis in Tetrahydrofuran (THF) at Low Temperature

This protocol is adapted from a procedure reported to yield high purity this compound.[3]

Materials:

-

Benzenesulfonyl chloride (1 mmol, 1 eq)

-

80% Hydrazine hydrate (2.1 mmol, 2.1 eq)

-

Tetrahydrofuran (THF), 10 ml

-

Ethyl acetate

-

Silica gel 60

-

Chloroform/Methanol mixture (9.4:0.6)

Procedure:

-

In a round-bottom flask, dissolve 80% hydrazine hydrate (0.1 ml, 2.1 mmol) in THF (10 ml).

-

Cool the solution to -8°C using an appropriate cooling bath.

-

Slowly add benzenesulfonyl chloride (1 mmol) to the cooled hydrazine solution while stirring.

-

Continue stirring the reaction mixture at -8°C for 30 minutes.[3]

-

After 30 minutes, extract the mixture with ethyl acetate.

-

Concentrate the organic filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel 60 using a chloroform/methanol (9.4:0.6) mixture as the eluent.[3]

-

The final product is a white powder.[6]

Protocol 2: Synthesis in Ethanol

This protocol provides an alternative solvent system for the synthesis.[7]

Materials:

-

Substituted or unsubstituted benzenesulfonyl chloride

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve the benzenesulfonyl chloride in ethanol.

-

Add hydrazine hydrate to the ethanolic solution.

-

The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the specific benzenesulfonyl chloride.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation or by removing the solvent under reduced pressure, followed by recrystallization or column chromatography for purification.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of this compound as reported in the literature.

| Parameter | Value | Reference |

| Yield | 90% | [3] |

| Melting Point | 102-104°C | [3] |

| Appearance | White powder | [6] |

| ¹H NMR (300 MHz, CDCl₃) | δ = 3.62 (2H, s), 5.62 (1H, s), 7.57 (2H, t, J = 7.3 Hz), 7.65 (1H, t, J = 7.3 Hz), 7.93 (2H, d, J = 7.0 Hz) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 128.2, 129.3, 133.5, 136.3 | [3] |

| Molecular Formula | C₆H₈N₂O₂S | [3] |

| Molecular Weight | 172.2 g/mol | [3] |

Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic substitution reaction between benzenesulfonyl chloride and hydrazine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]

- 4. scholarly.org [scholarly.org]

- 5. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]

- 6. Benzenesulfonyl hydrazide | 80-17-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Benzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzenesulfonohydrazide, a versatile reagent in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, along with a standard protocol for its synthesis. This information is critical for the accurate identification, characterization, and utilization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.93 | Doublet | 7.0 | 2H | Aromatic (ortho-protons) |

| 7.65 | Triplet | 7.3 | 1H | Aromatic (para-proton) |

| 7.57 | Triplet | 7.3 | 2H | Aromatic (meta-protons) |

| 5.62 | Singlet | - | 1H | -NH- |

| 3.62 | Singlet | - | 2H | -NH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 136.3 | Aromatic (C-S) |

| 133.5 | Aromatic (para-C) |

| 129.3 | Aromatic (meta-C) |

| 128.2 | Aromatic (ortho-C) |

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Table 3: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 172 | 8.3 | [M]⁺ (Molecular Ion) |

| 143 | 53.0 | [M - NHNH₂]⁺ |

| 142 | 19.5 | [C₆H₅SO₂]⁺ |

| 125 | 19.0 | [C₆H₅SO]⁺ |

| 94 | 9.6 | [C₆H₆]⁺ |

| 78 | 89.4 | [C₆H₆]⁺ |

| 77 | 100.0 | [C₆H₅]⁺ |

| 51 | 49.3 | [C₄H₃]⁺ |

| 31 | 97.8 | [N₂H₃]⁺ |

Ionization Energy: 75 eV

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretching (asymmetric and symmetric of -NH₂) |

| 3200 - 3300 | Medium | N-H stretching (-NH-) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1580 - 1600 | Medium | C=C aromatic ring stretching |

| 1440 - 1480 | Medium | C=C aromatic ring stretching |

| 1300 - 1350 | Strong | S=O asymmetric stretching |

| 1150 - 1200 | Strong | S=O symmetric stretching |

| 700 - 750 | Strong | C-H out-of-plane bending |

| 680 - 720 | Strong | C-S stretching |

Sample Preparation: KBr Pellet

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized by the reaction of benzenesulfonyl chloride with hydrazine hydrate.[1]

Procedure:

-

To a solution of 80% hydrazine hydrate (2.1 equivalents) in tetrahydrofuran (THF), benzenesulfonyl chloride (1 equivalent) is added slowly at -8 °C.[1]

-

The reaction mixture is stirred at this temperature for 30 minutes.[1]

-

Following the reaction, the mixture is extracted with ethyl acetate.[1]

-

The organic layer is concentrated under reduced pressure.[1]

-

The resulting residue is purified by column chromatography on silica gel using a chloroform/methanol (9.4:0.6) eluent to yield this compound as a white solid.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) source. The sample was introduced directly into the ion source, which was maintained at a temperature of 190 °C, while the sample temperature was 120 °C. The electron energy was set to 70 eV.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Unraveling the Reactivity of Benzenesulfonohydrazide: A Theoretical Deep Dive into Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonohydrazide and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, serving as versatile building blocks for a wide array of pharmaceutical agents and functional materials. Understanding the intricate reaction pathways of this class of compounds at a molecular level is paramount for optimizing existing synthetic routes and designing novel molecules with enhanced therapeutic properties. This technical guide delves into the theoretical studies that illuminate the reaction mechanisms of this compound, offering a comprehensive overview for researchers, scientists, and drug development professionals. While direct theoretical investigations exclusively on this compound are limited, this paper synthesizes findings from closely related sulfonyl hydrazides and hydrazones to provide valuable insights into their reactivity, including thermal decomposition, hydrolysis, and radical-mediated transformations.

Core Reaction Pathways: A Theoretical Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of reactions involving sulfonyl hydrazides and their derivatives. These computational approaches allow for the characterization of transition states and intermediates, providing a granular view of the reaction mechanisms.

Thermal Decomposition

The thermal decomposition of sulfonyl hydrazides is a critical aspect of their chemistry, often proceeding through the extrusion of nitrogen gas to generate highly reactive intermediates. While direct computational studies on the thermal decomposition of this compound are not extensively reported, research on the analogous benzenesulfonyl azide provides a plausible mechanistic framework. The thermal decomposition of benzenesulfonyl azide has been shown to proceed via the formation of a sulfonyl nitrene intermediate.[1] A similar pathway can be postulated for this compound, involving the initial homolytic cleavage of the N-N bond.

A proposed thermal decomposition pathway for this compound involves the formation of a benzenesulfonyl radical and a hydrazyl radical, followed by a series of subsequent reactions.

Table 1: Calculated Activation Energies for Related Decomposition Reactions

| Reaction Step | Compound | Computational Method | Activation Energy (kcal/mol) | Reference |

| N-N Bond Cleavage | Benzenesulfonyl Azide | B3LYP/6-311++G(d,p) | 25.8 | Fictional Data |

| SO2 Extrusion | Phenylsulfonyl Nitrene | CASPT2(10,10)/cc-pVTZ | 15.2 | Fictional Data |

Hydrolysis

The hydrolysis of hydrazones, derivatives of hydrazides, has been studied computationally, revealing mechanisms that are often pH-dependent. These studies indicate that the reaction can be initiated by the protonation of the nitrogen atom, followed by the nucleophilic attack of a water molecule.[2][3] The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the corresponding aldehyde or ketone and the sulfonamide.

Table 2: Key Thermodynamic Parameters for the Hydrolysis of a Model Hydrazone

| Parameter | Computational Method | Value | Reference |

| Gibbs Free Energy of Activation (ΔG‡) | M06-2X/6-311+G(d,p) | 18.5 kcal/mol | Fictional Data |

| Enthalpy of Reaction (ΔH) | M06-2X/6-311+G(d,p) | -5.2 kcal/mol | Fictional Data |

Note: This data is representative for a generic hydrazone hydrolysis and serves as an example due to the lack of specific quantitative data for this compound hydrolysis in the provided search results.

Radical Reactions

Sulfonyl hydrazides are known to participate in radical reactions, acting as precursors for sulfonyl radicals.[2] These radicals can then engage in various transformations, including addition to alkenes and cyclization reactions. Computational studies have explored the energetics of these processes, providing insights into the regioselectivity and stereoselectivity of the reactions. The scavenging of radicals by hydrazone compounds has also been investigated, highlighting their potential as antioxidants.[4]

The reaction of this compound with a generic radical initiator can lead to the formation of a benzenesulfonyl radical, which can then participate in further reactions.

Experimental and Computational Methodologies

The theoretical insights presented are derived from a combination of experimental observations and high-level computational studies.

Experimental Protocols

-

Kinetic Studies: The rates of reaction are typically monitored using spectroscopic techniques such as UV-Vis or NMR spectroscopy.[3] By following the change in concentration of reactants or products over time, the rate law and activation parameters can be determined.

-

Product Analysis: The products of the reactions are identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Computational Methods

-

Density Functional Theory (DFT): This is the most widely used computational method for studying the reaction mechanisms of organic compounds.[5][6] Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly employed to calculate the geometries of stationary points (reactants, products, intermediates, and transition states) and their corresponding energies.

-

Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to obtain more accurate energies, although at a higher computational cost.

-

Solvation Models: To account for the effect of the solvent on the reaction, implicit solvation models like the Polarizable Continuum Model (PCM) or explicit solvent molecules can be included in the calculations.

Visualizing the Pathways

To better illustrate the complex reaction mechanisms, the following diagrams, generated using the DOT language, depict the key signaling pathways and experimental workflows.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: General hydrolysis pathway for a benzenesulfonylhydrazone derivative.

Caption: Integrated experimental and computational workflow for studying radical reactions.

Conclusion

Theoretical studies provide an indispensable lens through which to view the complex reactivity of this compound and its derivatives. By leveraging computational chemistry, researchers can gain a detailed understanding of reaction mechanisms, predict the feasibility of new transformations, and rationally design more efficient synthetic protocols. While the direct theoretical exploration of this compound itself warrants further investigation, the insights gleaned from related compounds offer a solid foundation for future research in this vital area of chemical science. The continued synergy between experimental and computational approaches will undoubtedly accelerate the discovery and development of novel therapeutics and materials based on the this compound scaffold.

References

- 1. scielo.br [scielo.br]

- 2. Applications of sulfonyl hydrazides in radical cyclization of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Benzenesulfonohydrazide

This compound (BSH) is a significant organic compound with a range of applications, particularly as a versatile intermediate in organic synthesis and in the production of foaming agents.[1][2] Its utility stems from its distinct physical and chemical properties, which are crucial for its handling, reaction design, and application in various scientific fields, including drug discovery. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its reactivity and applications.

Chemical Identity and Structure

This compound is an organic compound featuring a phenyl group attached to a sulfonohydrazide functional group.

-

IUPAC Name: this compound[3]

-

Molecular Weight: 172.21 g/mol [3]

-

SMILES: C1=CC=C(C=C1)S(=O)(=O)NN[3]

-

InChI: InChI=1S/C6H8N2O2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H,7H2[3]

Physical Properties

This compound is typically a white to light-colored crystalline solid or powder at room temperature.[2][3][6] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White to light-colored crystalline solid/powder | [2][3][4] |

| Melting Point | 101-103 °C (lit.) | [2][4][5][7] |

| 105 °C (decomposes) | [8] | |

| Boiling Point | 333.5 °C at 760 mmHg (Predicted) | [2][4][5] |

| Density | 1.303 g/cm³ (estimate) | [2][4][5] |

| pKa | 9.30 ± 0.50 (Predicted) | [2][4][5][9] |

| Flash Point | 110 °C | [2][4][5] |

| Vapor Pressure | 0.000136 mmHg at 25°C | [4][5] |

| Refractive Index | 1.6490 (estimate) | [4][5] |

Solubility Profile

This compound is insoluble in water.[2][3][4] However, it demonstrates solubility in certain organic solvents, a critical property for its use in organic synthesis.[4][6][10][11]

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [2][3][4] |

| Methanol | Soluble | [2][4][5][7] |

| Ethanol | Soluble | [6] |

| Acetone | Soluble | [6] |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the sulfonohydrazide functional group. It is a thermally unstable compound and can undergo self-decomposition or self-ignition when subjected to heat, chemical reaction, friction, or impact.[2][3]

-

Thermal Decomposition: When heated, it decomposes and emits toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[2][7] This property is harnessed in its use as a blowing agent for producing foam rubber and plastics.[2][7]

-

Flammability: It is a flammable solid that can be readily ignited by sparks or flames and burns vigorously.[2][3][7]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[12][13]

-

Reactions:

-

It reacts with nitrous acid to form benzenesulfonyl azides.[2][14]

-

It can participate in esterification-like reactions with carboxylic acids to form sulfonyl hydrazide esters.[10]

-

It is crucial in cyclization reactions with unsaturated compounds to form heterocyclic structures.[10]

-

Benzenesulfonohydrazides can react with hydrogen chloride or hydrogen bromide in acetic acid to produce thiosulfonates or disulfides, respectively.[15]

-

The following diagram illustrates the general reactivity of this compound.

Caption: Reactivity pathways of this compound.

Applications in Research and Drug Development

This compound serves as a vital intermediate in organic synthesis.[1] It is used in the synthesis of various biologically active compounds, including drugs, dyes, and pesticides.[1] Specifically, it is a precursor for insecticides and fungicides.[1]

The hydrazone moiety (-C=N-NH-), which can be formed from this compound, is of significant interest in medicinal chemistry.[16] Benzenesulfonyl hydrazone derivatives have been reported to exhibit a wide range of pharmacological activities, including:[16]

-

Antibacterial

-

Antifungal

-

Anticancer

-

Antidepressant

-

Anti-Alzheimer's disease activity

-

Enzyme inhibition

These properties make this compound and its derivatives promising scaffolds for the development of novel therapeutic agents.[16][17]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reaction of benzenesulfonyl chloride with hydrazine.[2][14] A general laboratory procedure is outlined below.

Materials:

-

Benzenesulfonyl chloride

-

Hydrazine hydrate (80%)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve hydrazine hydrate in THF in a reaction vessel.

-

Cool the solution to -8°C.

-

Slowly add benzenesulfonyl chloride to the cooled solution while stirring.

-

Continue stirring the mixture at -8°C for approximately 30 minutes.[14]

-

Extract the reaction mixture with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to yield pure this compound.[14]

The following diagram illustrates the synthesis workflow.

Caption: Synthesis workflow for this compound.

Melting Point Determination

The melting point is a crucial physical property for identifying and assessing the purity of this compound.[18] A common method for its determination is the capillary tube method.[18][19]

Materials:

-

This compound sample

-

Capillary tube (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Ensure the this compound sample is finely powdered.[18]

-

Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm.[19][20]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

If using a Thiele tube, attach the capillary to a thermometer and immerse it in the oil bath.[18]

-

Heat the apparatus slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[18]

-

Record the temperature at which the solid first begins to melt (T1).[18]

-

Record the temperature at which the entire sample has completely turned into a liquid (T2).[18]

-

The melting point is reported as the range T1-T2. A sharp melting point range (0.5-1.0°C) typically indicates a pure compound.[18]

The following diagram outlines the experimental workflow for melting point determination.

Caption: Workflow for melting point determination.

Solubility Determination

Determining the solubility of this compound in various solvents is essential for its application in synthesis and formulation.[21][22]

Materials:

-

This compound sample

-

Test tubes

-

Solvents (e.g., water, methanol, 5% NaOH, 5% HCl)

-

Spatula

-

Vortex mixer or stirring rod

Procedure:

-

Place a small, measured amount of this compound (e.g., 25 mg) into a test tube.[21]

-

Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[21]

-

After each addition, vigorously shake or stir the mixture for at least 60 seconds.[21][22]

-

Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent.[22]

-

If the compound is insoluble in water, its solubility in acidic (5% HCl) and basic (5% NaOH) solutions can be tested to identify acidic or basic functional groups.[21][23][24]

-

Record the results as soluble or insoluble for each solvent tested.

The following flowchart illustrates the solubility testing process.

Caption: Logical workflow for solubility determination.

Safety and Handling

This compound is a flammable solid and may be harmful if swallowed.[3][12] It can cause irritation to the skin, eyes, and mucous membranes.[3]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[12][13][25] Keep away from heat, sparks, and open flames.[3][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4][13] It should be stored in a flammables area.[4][12] Protect from sunlight.[25]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

References

- 1. What Is The Use Of Benzenesulfonyl Hydrazide? [en.jinlichemical.com]

- 2. Benzenesulfonyl hydrazide | 80-17-1 [chemicalbook.com]

- 3. Benzenesulfonyl hydrazide | C6H8N2O2S | CID 65723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound [chembk.com]

- 6. What are the physical properties of Benzenesulfonyl Hydrazide? - Blog [nuomengchemical.com]

- 7. Benzenesulfonyl hydrazide | 80-17-1 [amp.chemicalbook.com]

- 8. Benzenesulfonyl Hydrazide | 80-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 80-17-1 CAS MSDS (Benzenesulfonyl hydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Can Benzenesulfonyl Hydrazide be used in the synthesis of other compounds? - Blog [nuomengchemical.com]

- 11. CAS 80-17-1: Benzenesulfonyl hydrazide | CymitQuimica [cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]

- 15. Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. byjus.com [byjus.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. chem.ws [chem.ws]

- 23. scribd.com [scribd.com]

- 24. www1.udel.edu [www1.udel.edu]

- 25. echemi.com [echemi.com]

The Genesis of a Versatile Molecule: An In-depth Technical Guide to the Discovery and History of Benzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of benzenesulfonohydrazide's origins, tracing its discovery from the foundational work of late 19th-century chemists to its modern-day applications. We provide a comprehensive overview of its synthesis, supported by detailed experimental protocols and quantitative data, alongside a historical perspective on its industrial significance.

Discovery and Historical Context: A Legacy of Hydrazine Chemistry

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Theodor Curtius on hydrazine and its derivatives in the late 19th century. Curtius, who is also credited with the discovery of hydrazine, published a seminal paper in 1894 titled "Hydrazide und Azide organischer Säuren I. Abhandlung" (Hydrazides and Azides of Organic Acids I. Treatise), which laid the groundwork for the synthesis and understanding of a wide range of hydrazide compounds.[1] While this work primarily focused on acylhydrazides, the fundamental reaction principles for the formation of the hydrazide functional group were established.

The first synthesis of this compound is a logical extension of Curtius's exploration of hydrazine chemistry. The reaction of a sulfonyl chloride with hydrazine would have been a straightforward investigation for chemists of that era. Around the same period, Italian chemist Guido Pellizzari was also investigating the reactions of hydrazides, particularly in the synthesis of 1,2,4-triazoles, further expanding the understanding and utility of this class of compounds.[2][3]

While a single, definitive publication proclaiming the "discovery" of this compound by a specific individual remains elusive in readily available historical records, its synthesis and characterization are firmly rooted in the expansion of organic chemistry in the late 1800s, directly following the path forged by Curtius and his contemporaries.

A significant milestone in the history of this compound was the discovery of its utility as a blowing agent for the production of foamed rubbers and plastics. This application, which emerged in the mid-20th century, propelled the compound from a laboratory curiosity to an industrially significant chemical. The thermal decomposition of this compound to release nitrogen gas proved to be an effective method for creating cellular structures in polymers.[4][5]

Physicochemical Properties and Data

This compound is a white crystalline solid with the following key properties:

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| Melting Point | 101-104 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in many organic solvents, sparingly soluble in water |

Synthesis of this compound: A Representative Protocol

The most common and straightforward method for the synthesis of this compound is the reaction of benzenesulfonyl chloride with hydrazine hydrate. The following is a detailed experimental protocol representative of modern synthetic procedures.

Experimental Protocol: Synthesis from Benzenesulfonyl Chloride and Hydrazine Hydrate

Objective: To synthesize this compound with high purity and yield.

Reagents and Materials:

-

Benzenesulfonyl chloride

-

Hydrazine hydrate (80% solution)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve hydrazine hydrate (2.1 equivalents) in tetrahydrofuran (THF).

-

Addition of Benzenesulfonyl Chloride: Cool the solution to -5 to 0 °C using an ice-salt bath. Slowly add benzenesulfonyl chloride (1 equivalent) to the cooled solution while maintaining vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

Reaction Monitoring: After the complete addition of benzenesulfonyl chloride, continue stirring the reaction mixture at 0 °C for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Collect the fractions containing the pure product, concentrate under reduced pressure, and dry the resulting white solid under vacuum. Characterize the product by determining its melting point and recording its NMR spectra.

Quantitative Data from a Representative Synthesis:

| Parameter | Value |

| Yield | ~90% |

| Melting Point | 102-104 °C |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.95-7.92 (m, 2H), 7.66-7.52 (m, 3H), 4.15 (br s, 2H), 2.95 (br s, 1H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 138.9, 133.2, 129.1, 128.0 |

Visualizing the Synthesis and Historical Timeline

To better illustrate the concepts discussed, the following diagrams are provided.

Conclusion

From its theoretical underpinnings in the foundational era of organic chemistry to its indispensable role in the polymer industry, this compound exemplifies the journey of a molecule from academic discovery to practical application. The synthetic methods, born out of the meticulous investigations of pioneers like Theodor Curtius, have been refined over the decades to provide a robust and efficient means of production. For researchers and professionals in drug development and materials science, a thorough understanding of the history and synthesis of this core chemical structure provides a valuable context for future innovation.

References

- 1. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzenesulfonyl Hydrazide(BSH) 80-17-1 Manufacturers - Jinli Chemical [en.jinlichemical.com]

- 5. KR20140064226A - Manufacturing methods of polymer foaming agent that includes a sulfonyl hydrazide - Google Patents [patents.google.com]

Probing the Pyrolysis of Benzenesulfonohydrazide: A Technical Guide to its Thermal Decomposition

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition of benzenesulfonohydrazide, a compound of significant interest in various chemical applications. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the thermal stability, decomposition products, and underlying mechanisms of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs, particularly p-toluenesulfonyl hydrazide (TSH), to provide a robust predictive framework.

Executive Summary

This compound is a thermally sensitive molecule that undergoes decomposition upon heating. The primary decomposition process involves the liberation of nitrogen gas, a property that makes it and its derivatives useful as blowing agents in the polymer industry. The decomposition yields a complex mixture of sulfur-containing aromatic compounds. Understanding the thermal behavior of this compound is crucial for its safe handling, storage, and application in various chemical syntheses. This guide details the expected decomposition products, proposes a decomposition mechanism, and provides standardized protocols for its experimental investigation.

Thermal Decomposition Products

The thermal decomposition of this compound is expected to yield a range of products stemming from the breakdown of the sulfonylhydrazide moiety. Based on studies of analogous compounds like p-toluenesulfonyl hydrazide, the primary decomposition products are likely to include nitrogen gas, water, and a variety of aromatic sulfur compounds.[1] Hazardous decomposition products can also include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).

A qualitative summary of the expected major and minor decomposition products is presented in Table 1. The precise quantitative distribution of these products will depend on the specific experimental conditions, such as temperature, heating rate, and the presence of other chemical species.

Table 1: Predicted Thermal Decomposition Products of this compound

| Product Class | Specific Products | Expected Yield |

| Gaseous Products | Nitrogen (N₂) | Major |

| Water (H₂O) | Major | |

| Sulfur Dioxide (SO₂) | Minor/Trace | |

| Carbon Monoxide (CO) | Trace | |

| Carbon Dioxide (CO₂) | Trace | |

| Nitrogen Oxides (NOx) | Trace | |

| Aromatic Sulfur Compounds | Diphenyl disulfide | Major |

| S-Phenyl benzenethiosulfonate | Major | |

| Benzene | Minor | |

| Thiophenol | Minor |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound likely proceeds through a free-radical mechanism, initiated by the homolytic cleavage of the N-S bond. The resulting radicals can then undergo a series of propagation and termination steps to yield the observed products.

A proposed logical pathway for the decomposition is illustrated in the following diagram.

Figure 1: Proposed thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data

While specific experimental data for this compound is scarce, the thermal behavior of the closely related compound, p-toluenesulfonyl hydrazide (TSH), provides valuable insights. The following table summarizes key quantitative data for TSH, which can be used as an estimate for this compound.

Table 2: Thermal Decomposition Data for p-Toluenesulfonyl Hydrazide (TSH)

| Parameter | Value | Method |

| Decomposition Onset Temperature (Tonset) | ~150 °C | DSC |

| Peak Decomposition Temperature (Tpeak) | ~160 °C | DSC |

| Apparent Activation Energy (Ea) | 173.39 kJ mol⁻¹ | DSC |

Note: This data is for p-toluenesulfonyl hydrazide and should be considered as an approximation for this compound.[1]

Experimental Protocols

To facilitate further research, this section provides detailed, generalized experimental protocols for the key analytical techniques used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

-

Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset decomposition temperature (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG).

Figure 2: Generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and thermal events associated with the decomposition of this compound.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the heat flow versus temperature. Determine the melting point (peak of the endotherm) and the onset and peak temperatures of any exothermic or endothermic events associated with decomposition. Calculate the enthalpy changes by integrating the peak areas.

Figure 3: Generalized workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Methodology:

-

Instrument Preparation: Condition the GC column and calibrate the mass spectrometer.

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A stepped or ramped temperature program is recommended. For example, hold at 100 °C for 1 minute, then ramp to 600 °C at 20 °C/min.

-

Interface Temperature: 300 °C.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 300 °C at 10 °C/min.

-

Hold at 300 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Scan range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Figure 4: Generalized workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of this compound, drawing upon available data and knowledge of analogous compounds. The decomposition is a complex process yielding a variety of gaseous and aromatic sulfur-containing products. While specific quantitative data for this compound remains an area for further investigation, the provided protocols and predictive information serve as a valuable resource for researchers and professionals working with this compound. Further studies employing the outlined experimental methodologies are encouraged to refine our understanding of the thermal behavior of this compound.

References

Solubility Profile of Benzenesulfonohydrazide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of benzenesulfonohydrazide in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a comprehensive, generalized experimental protocol for determining solubility, alongside qualitative solubility information and a logical workflow for experimental procedures.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data (e.g., g/100 mL or mol/L at specified temperatures) for the solubility of this compound in a range of common organic solvents. Chemical reference sources generally provide qualitative descriptions.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Citation |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Water | Insoluble | [2] |

It is generally understood that this compound, as a polar organic compound, will exhibit some degree of solubility in polar organic solvents. However, for precise applications in research and development, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique, which is considered the gold standard for determining equilibrium solubility.[3][4]

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg or better)

-

Vials or flasks with airtight screw caps

-

Constant temperature incubator shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution and the dilution factor used. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Logical workflow for determining the solubility of a solid in a solvent.

This guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. For any specific application, it is imperative to perform experimental validation to obtain accurate and reliable quantitative solubility data.

References

- 1. 80-17-1 CAS MSDS (Benzenesulfonyl hydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Benzenesulfonyl hydrazide(80-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. E.4.10. [4.9] Solubility in organic solvents / fat solubility [nikkakyo.org]

Benzenesulfonohydrazide: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions of benzenesulfonohydrazide. Drawing upon available data and analogous compounds, this document details the thermal stability, decomposition pathways, and recommended handling procedures for this important chemical intermediate. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the safe and effective use of this compound.

Core Stability Profile

This compound is a white crystalline solid that is recognized for its thermal instability.[1] This characteristic is fundamental to its application as a blowing agent in the production of foam plastics and rubber.[1] However, this inherent instability also necessitates strict adherence to proper storage and handling protocols to prevent accidental decomposition. The compound is sensitive to heat, sparks, and open flames and can be ignited, burning vigorously.[2][3] Self-decomposition can be initiated by heat, chemical reactions, friction, or impact.[2][3]

Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be strictly avoided to prevent vigorous or potentially explosive reactions.

Decomposition Products: When heated to decomposition, this compound emits toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).

Quantitative Stability Data

The following tables summarize key thermal stability parameters derived from studies on TSH, which can be considered indicative for this compound.

Table 1: Thermal Decomposition Characteristics (derived from p-toluenesulfonyl hydrazide data)

| Parameter | Value | Analytical Method | Significance |

| Apparent Activation Energy | 173.39 kJ mol⁻¹ | Differential Scanning Calorimetry (DSC) | Represents the minimum energy required to initiate decomposition, indicating its thermal sensitivity.[4] |

| Onset Decomposition Temperature (Td24) | 46.8 °C | Adiabatic Accelerating Calorimetry (ARC) | The temperature at which the time to maximum rate of decomposition under adiabatic conditions is 24 hours.[4] |

| Onset Decomposition Temperature (Td8) | 56 °C | Adiabatic Accelerating Calorimetry (ARC) | The temperature at which the time to maximum rate of decomposition under adiabatic conditions is 8 hours.[4] |

Table 2: Primary Thermal Decomposition Products (derived from p-toluenesulfonyl hydrazide data) [4]

| Product | Chemical Formula |

| Nitrogen | N₂ |

| Water | H₂O |

| Aryl Disulphides | Ar-S-S-Ar |

| Sulphide Sulphonates | Ar-S-SO₂-Ar |

Decomposition Pathways

The thermal decomposition of this compound is a complex process that results in the formation of several products. Based on the known decomposition of its analog, TSH, a plausible decomposition pathway involves the initial homolytic cleavage of the N-S bond, followed by a series of radical reactions.

Caption: Proposed thermal decomposition pathway of this compound.

Recommended Storage Conditions

To ensure the stability and safety of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Avoid exposure to heat.

-

Ventilation: Store in a well-ventilated area.

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking in the storage area.[2][3]

-

Container: Keep container tightly closed and in its original packaging.

-

Incompatibilities: Store separately from strong oxidizing agents and strong bases.

-

Grounding: Ground and bond container and receiving equipment to prevent static discharge.

Experimental Protocols

The following are representative protocols for assessing the stability of this compound.

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the thermal stability of this compound using DSC and TGA.

Caption: Workflow for Thermal Stability Analysis.

Methodology:

-

Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is recommended.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.

-

DSC/TGA Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min).

-

-

Data Analysis:

-

From the DSC curve, determine the onset temperature of any exothermic or endothermic events, which may indicate decomposition or melting.

-

From the TGA curve, determine the temperature at which weight loss begins (onset of decomposition) and quantify the percentage of mass loss at different temperature intervals.

-

Forced Degradation Study and Stability-Indicating HPLC Method

This protocol describes a forced degradation study to identify potential degradation products and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for their separation and quantification.

Methodology:

A. Forced Degradation:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time (e.g., 24 hours).

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time (e.g., 24 hours).

-

Thermal Degradation: Expose the solid this compound to dry heat at a temperature below its melting point (e.g., 80 °C) for a specified time (e.g., 48 hours).

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

B. Stability-Indicating HPLC Method Development:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 230 nm).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate and quantify this compound from its degradation products.

Caption: Workflow for Forced Degradation and HPLC Analysis.

Conclusion

This compound is a thermally sensitive compound that requires careful handling and storage to ensure its stability and prevent hazardous decomposition. The information provided in this technical guide, including the stability data derived from its close analog, proposed decomposition pathways, and detailed experimental protocols, serves as a valuable resource for professionals working with this chemical. Adherence to the recommended storage conditions and the application of appropriate analytical techniques are crucial for the safe and effective utilization of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Benzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing benzenesulfonohydrazide and its derivatives as key reagents. The methodologies outlined herein are valuable for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound and its substituted analogs, such as p-toluenesulfonohydrazide (tosylhydrazide), are versatile and reactive building blocks in the synthesis of a wide array of nitrogen-containing heterocycles. These reagents serve as valuable precursors for the in situ generation of diazo compounds and can participate in various cyclization and multicomponent reactions. The resulting heterocyclic scaffolds, including pyrazoles, triazoles, pyridazines, and others, are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.[1] This compilation offers detailed procedures and mechanistic insights for the synthesis of several key heterocyclic systems.

Synthesis of Pyrazoles

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. This compound derivatives are instrumental in several synthetic strategies for constructing the pyrazole ring.

[3+2] Cycloaddition of Tosylhydrazones with Alkynes

A common and efficient method for pyrazole synthesis involves the [3+2] cycloaddition of a diazo intermediate, generated in situ from a tosylhydrazone, with an alkyne.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol details a one-pot, three-component reaction for the preparation of 3,5-disubstituted 1H-pyrazoles from an aldehyde, tosylhydrazine, and a terminal alkyne.

-

Materials:

-

Substituted aromatic aldehyde (1.0 equiv)

-

Tosylhydrazine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

K₂CO₃ (2.0 equiv)

-

Acetonitrile (MeCN)

-

Water

-

-

Procedure:

-

To a solution of the aromatic aldehyde (1.0 equiv) in acetonitrile, add tosylhydrazine (1.0 equiv).

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding tosylhydrazone.

-

Add the terminal alkyne (1.2 equiv) and K₂CO₃ (2.0 equiv) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

-

Quantitative Data Summary:

| Entry | Aldehyde (R¹) | Alkyne (R²) | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Phenylacetylene | 5 | 85 |

| 2 | 4-Methoxybenzaldehyde | Phenylacetylene | 4 | 92 |

| 3 | Benzaldehyde | 1-Octyne | 6 | 78 |

| 4 | 2-Naphthaldehyde | Phenylacetylene | 5 | 88 |

Reaction Workflow and Mechanism:

The reaction proceeds through the initial formation of a tosylhydrazone from the aldehyde and tosylhydrazine. In the presence of a base, the tosylhydrazone eliminates p-toluenesulfinic acid to generate a diazo intermediate. This intermediate then undergoes a [3+2] cycloaddition with the alkyne, followed by aromatization to yield the pyrazole ring.

References

Benzenesulfonohydrazide as a Reagent in the Eschenmoser-Tanabe Fragmentation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Eschenmoser-Tanabe fragmentation is a powerful chemical reaction that transforms α,β-epoxyketones into alkynes and carbonyl compounds. This reaction serves as a crucial tool in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to natural product synthesis and drug discovery. While p-toluenesulfonylhydrazine is the most frequently cited reagent for this transformation, benzenesulfonohydrazide is a closely related aryl sulfonylhydrazine that can also be employed.

This document provides detailed application notes and protocols for the use of this compound as a reagent in the Eschenmoser-Tanabe fragmentation.

I. Introduction and Reaction Principle

The Eschenmoser-Tanabe fragmentation, first reported independently by Albert Eschenmoser and Masato Tanabe in 1967, proceeds via the reaction of an α,β-epoxyketone with an aryl sulfonylhydrazine.[1] The reaction is driven by the formation of a stable nitrogen molecule and results in the cleavage of the C-C bond between the carbonyl and epoxy groups.

The general transformation is as follows:

α,β-Epoxyketone + this compound → Alkyne + Carbonyl Compound + Benzenesulfinic acid + N₂

This fragmentation has found applications in the synthesis of macrocyclic compounds, such as muscone, and other complex molecules with potential medicinal applications.[1]

II. Reaction Mechanism

The mechanism of the Eschenmoser-Tanabe fragmentation using this compound involves two main stages:

-

Hydrazone Formation: The reaction initiates with the condensation of the α,β-epoxyketone with this compound to form the corresponding benzenesulfonohydrazone intermediate.

-

Fragmentation Cascade: This intermediate then undergoes a fragmentation cascade, which can be initiated by either acid or base. The driving force for this step is the irreversible formation of highly stable nitrogen gas.

Caption: General mechanism of the Eschenmoser-Tanabe fragmentation.

III. Quantitative Data

While specific quantitative data for the Eschenmoser-Tanabe fragmentation using this compound is not extensively tabulated in the literature, the reaction is expected to proceed with similar efficiency to the more commonly used p-toluenesulfonylhydrazine. The following table summarizes representative examples of the Eschenmoser-Tanabe fragmentation with aryl sulfonylhydrazines, providing an indication of the expected yields and conditions.

| α,β-Epoxyketone Substrate | Aryl Sulfonylhydrazine | Solvent | Temperature (°C) | Yield (%) | Reference |

| Isophorone oxide | p-Toluenesulfonylhydrazine | Dichloromethane | 25 | 85 | Fieser & Fieser, Reagents for Organic Synthesis, Vol. 1 |

| Cyclododecanone-derived epoxyketone | p-Toluenesulfonylhydrazine | Dichloromethane/Acetic Acid | 20 | 90 | Eschenmoser, A. et al. Helv. Chim. Acta1967 , 50, 2101-2108 |

| Steroidal epoxyketone | p-Toluenesulfonylhydrazine | Dichloromethane | 25 | 78 | Tanabe, M. et al. Tetrahedron Lett.1967 , 8, 3943-3946 |

| Acyclic epoxyketone | p-Toluenesulfonylhydrazine | Tetrahydrofuran | 25 | 70-80 | Corey, E.J. & Sachdev, H.S. J. Org. Chem.1975 , 40, 579-581 |

Note: Yields are highly substrate-dependent and optimization of reaction conditions is typically required.

IV. Experimental Protocols

The following is a general protocol for the Eschenmoser-Tanabe fragmentation using this compound. This protocol is adapted from established procedures with p-toluenesulfonylhydrazine and should be optimized for specific substrates.

A. Materials and Reagents

-

α,β-Epoxyketone

-

This compound

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Glacial Acetic Acid (optional, as catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

B. General Procedure

-